2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
The compound 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a quinoline-based small molecule characterized by:
- A benzenesulfonyl group at position 3 of the quinoline core.
- An ethyl substituent at position 4.
- An N-(2-methylphenyl)acetamide moiety linked to the nitrogen at position 1 of the quinoline.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-13-14-23-21(15-19)26(30)24(33(31,32)20-10-5-4-6-11-20)16-28(23)17-25(29)27-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZCMEFQXLMKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized through a series of reactions including sulfonylation, acylation, and amination. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
The compound 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential pharmaceutical applications, particularly as a Janus kinase (JNK) inhibitor. It is a quinoline derivative and a sulfonamide derivative due to the presence of a benzenesulfonyl group.
Synthesis:
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves several key steps, with careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Structure and Properties:
The molecular weight of the compound is approximately 378.46 g/mol. Relevant analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm its identity and purity.
The compound's structure can be represented by its chemical formula. It features:
- A quinoline core
- Various functional groups
Reactions:
The compound is likely to undergo several chemical reactions typical of quinoline derivatives:
- Electrophilic aromatic substitution
- Nucleophilic substitution
- Oxidation
- Reduction
These reactions can be optimized using various catalysts or reagents to enhance yield and selectivity.
Mechanism of Action:
The mechanism of action for 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide as a JNK inhibitor involves:
- Binding to the ATP-binding site of JNK
- Inhibition of JNK phosphorylation activity
Studies have shown that compounds with similar structures exhibit significant inhibition of JNK activity, which correlates with potential therapeutic effects in inflammatory diseases and cancer.
Applications:
The primary applications of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide include:
- Medicinal chemistry
- Drug discovery
- Janus kinase (JNK) inhibitor research
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of quinoline derivatives with variations in substituents. Below is a systematic comparison with three closely related analogs (Table 1), followed by a discussion of structural and inferred functional differences.
Table 1: Structural Comparison of Quinoline Derivatives
Substituent Analysis and Inferred Properties
a) Sulfonyl Group Variations
- Target Compound vs. Analog 1 : The replacement of the benzenesulfonyl group with 4-chlorobenzenesulfonyl (Analog 1) introduces a chlorine atom at the para position. This modification likely increases electrophilicity and may enhance interactions with hydrophobic pockets in target proteins. Chlorine’s electron-withdrawing effect could also influence the sulfonyl group’s hydrogen-bonding capacity .
b) Quinoline Position 6 Substituents
- The ethyl group in the target compound and Analogs 1–2 contributes to lipophilicity, which may improve membrane permeability.
c) Acetamide Aryl Group
Hypothetical Bioactivity Implications
Analog 1 (4-chlorobenzenesulfonyl) may exhibit stronger target binding due to increased polarity and halogen interactions.
Analog 3 (6-fluoro) could show improved bioavailability owing to fluorine’s metabolic resistance and smaller size.
The target compound’s N-(2-methylphenyl) group may reduce off-target interactions compared to chlorinated analogs.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound is as follows:
This compound features a quinoline backbone with a benzenesulfonyl group and an acetamide moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of quinoline derivatives has been extensively studied, particularly in relation to their antibacterial, antifungal, antiviral, and anticancer properties. The specific compound exhibits notable activities as outlined below:
Antimicrobial Activity
Research indicates that quinoline derivatives can demonstrate significant antimicrobial effects. In vitro studies have shown that this compound possesses activity against various Gram-positive and Gram-negative bacteria , as well as certain fungi. For instance:
- Minimum Inhibitory Concentrations (MIC) were determined for several bacterial strains, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL.
- Comparative studies with standard antibiotics revealed that this compound's activity is comparable to or exceeds that of commonly used agents like ampicillin and tetracycline.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA gyrase : Similar to other quinolines, it may inhibit bacterial DNA gyrase, preventing DNA replication.
- Disruption of cell membrane integrity : This leads to increased permeability and eventual cell death.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of the compound:
- Study on Antibacterial Activity :
- Antifungal Properties :
- Cytotoxicity Studies :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
